molecular formula C47H77N5O14 B11927989 Amino-bis-PEG3-BCN

Amino-bis-PEG3-BCN

Cat. No.: B11927989
M. Wt: 936.1 g/mol
InChI Key: VVMOGVLTUWAOKE-HETSUFEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-bis-PEG3-BCN is a heterotrifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) moieties and a secondary amine. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its high reactivity and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-bis-PEG3-BCN is synthesized through a series of chemical reactions involving the conjugation of BCN groups to a polyethylene glycol (PEG) chain. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Amino-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a catalyst .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stable triazole linkages, which are used in various bioconjugation applications .

Scientific Research Applications

Amino-bis-PEG3-BCN has a wide range of applications in scientific research, including:

    Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.

    Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Amino-bis-PEG3-BCN involves its high reactivity towards azide groups through SPAAC reactions. The BCN moieties undergo strain-promoted cycloaddition with azides, forming stable triazole linkages. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-bis-PEG3-BCN is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of two BCN moieties enhances its reactivity and versatility in bioconjugation applications .

Properties

Molecular Formula

C47H77N5O14

Molecular Weight

936.1 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C47H77N5O14/c48-37(33-63-19-13-44(53)49-15-21-57-25-29-61-31-27-59-23-17-51-46(55)65-35-42-38-9-5-1-2-6-10-39(38)42)34-64-20-14-45(54)50-16-22-58-26-30-62-32-28-60-24-18-52-47(56)66-36-43-40-11-7-3-4-8-12-41(40)43/h37-43H,5-36,48H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)/t37?,38-,39+,40-,41+,42?,43?

InChI Key

VVMOGVLTUWAOKE-HETSUFEZSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)N)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)N)CCC#C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.